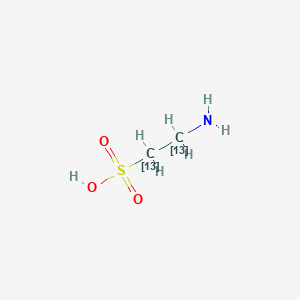

Taurine-13C2

描述

It is found in high concentrations in the tissues of animals and is one of the constituent members of bile . Taurine plays a crucial role in various physiological processes, including bile salt formation, eye health, cardiovascular function, and development and function of skeletal muscle, the central nervous system, and the cardiovascular system .

准备方法

Synthetic Routes and Reaction Conditions

Taurine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with sodium bisulfite, followed by the reaction with ammonia . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of taurine often involves the use of ethylene oxide and sodium bisulfite as starting materials. The process is carried out in large reactors under controlled conditions to ensure consistent quality and high yield . The product is then purified through crystallization and filtration processes to obtain the final product suitable for various applications.

化学反应分析

Types of Reactions

Taurine-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of taurine can lead to the formation of sulfonic acid derivatives, while reduction can yield amino alcohols .

科学研究应用

Pharmacological Research

Taurine-13C2 is increasingly utilized in pharmacological studies to trace metabolic pathways and understand the pharmacokinetics of taurine in vivo. The incorporation of stable isotopes allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of taurine more accurately.

Case Study: Cardiovascular Health

A study demonstrated that high-dose taurine treatment significantly reduced atherosclerotic plaque areas in mice. Researchers used this compound to quantify plasma levels and assess the effects on vascular health. The results indicated a notable decrease in plaque size and stability, highlighting taurine's potential as a therapeutic agent for cardiovascular diseases .

Nutritional Science

Taurine is recognized for its cytoprotective properties and is often included in dietary supplements and infant formulas. This compound serves as an essential tool in nutritional studies to evaluate taurine's role in human health.

Table 1: Nutritional Benefits of Taurine

Metabolic Research

The metabolic effects of taurine have garnered significant attention, particularly concerning diabetes and obesity. This compound is instrumental in tracing metabolic pathways that involve taurine's interaction with glucose and lipid metabolism.

Case Study: Diabetes Management

Research indicates that taurine supplementation improves insulin sensitivity and aids in managing type 2 diabetes. Studies using this compound showed that it could rescue pancreatic β-cell stress, suggesting its potential role in diabetes treatment .

Clinical Applications

Taurine has been approved for therapeutic use in various conditions, including congestive heart failure. The use of this compound in clinical trials helps establish its efficacy and safety profile.

Table 2: Clinical Applications of Taurine

作用机制

The mechanism by which Taurine-13C2 exerts its effects involves several molecular targets and pathways. Taurine acts as an antioxidant, stabilizes cell membranes, and regulates calcium signaling . It also interacts with various receptors and ion channels, influencing neurotransmission and muscle contraction .

相似化合物的比较

Similar Compounds

- 2-[(2-hydroxyethyl)amino]ethane-1-sulfonic acid

- 2-(dimethylamino)ethane-1-sulfonic acid

- 2-[bis(phosphonomethyl)amino]ethane-1-sulfonic acid

Uniqueness

Taurine-13C2 is unique due to its high concentration in animal tissues and its role in various physiological processes . Unlike other similar compounds, taurine is a semi-essential amino acid that is crucial for the development and function of several organ systems .

生物活性

Taurine-13C2, a stable isotope-labeled form of taurine, has garnered attention in recent research due to its potential applications in metabolic studies and its biological activities. This article explores the biological activity of this compound, focusing on its physiological roles, therapeutic potential, and implications in various health conditions.

Overview of Taurine

Taurine (2-aminoethanesulfonic acid) is a naturally occurring amino acid that plays critical roles in various biological processes. It is involved in bile salt formation, osmoregulation, and neurotransmission. Although not classified as an essential amino acid in humans, taurine is crucial for several physiological functions, including:

- Calcium Regulation : Taurine modulates calcium homeostasis, which is vital for muscle contraction and neurotransmitter release.

- Antioxidant Activity : It acts as an antioxidant, protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS) and hypochlorous acid produced during inflammation.

- Cardiovascular Health : Taurine has been shown to improve cardiac function and reduce blood pressure, making it a candidate for treating cardiovascular diseases (CVDs) .

This compound serves as a tracer in metabolic studies to assess taurine metabolism and its effects on various biological systems. Research indicates that it can provide insights into the following mechanisms:

- Metabolic Tracing : Studies using this compound have demonstrated its incorporation into metabolic pathways, allowing researchers to track taurine's fate in vivo. In a study involving healthy volunteers, continuous infusion of this compound showed steady-state isotope enrichment in plasma and whole blood by the 5th hour .

- Antioxidative Properties : this compound can react with hypochlorous acid to form taurine chloramine, which exhibits anti-inflammatory properties. This reaction helps mitigate oxidative damage during inflammatory responses .

- Impact on Cardiovascular Health : Research has indicated that taurine supplementation can reduce atherosclerotic plaque development and improve heart function in patients with congestive heart failure. Studies involving animal models have shown that taurine treatment decreases plaque areas and improves vascular health .

Case Studies

Several case studies highlight the therapeutic potential of taurine and its isotopes:

- Congestive Heart Failure : A clinical trial reported that taurine supplementation significantly improved left ventricular function in patients with moderate to severe heart failure after 6–8 weeks of treatment . The use of this compound in metabolic studies may further elucidate the underlying mechanisms.

- Liver Disease : Early research suggests that taurine can enhance liver function in patients with hepatitis. Infusions of this compound could be beneficial in tracking metabolic changes during treatment .

Comparative Data

The following table summarizes key findings related to the biological activity of taurine and this compound:

| Biological Activity | Taurine | This compound |

|---|---|---|

| Antioxidant Activity | Neutralizes ROS; reduces oxidative stress | Traces metabolic pathways; forms chloramine |

| Cardiovascular Benefits | Improves heart function; lowers BP | Used to study CVD mechanisms |

| Liver Function | Enhances liver health | Assesses liver metabolism |

| Metabolic Tracing | N/A | Provides insights into taurine metabolism |

属性

IUPAC Name |

2-amino(1,2-13C2)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678732 | |

| Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70155-54-3 | |

| Record name | 2-Amino(~13~C_2_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70155-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Taurine-13C2 and why is it being investigated as a potential diagnostic tool?

A1: this compound is a stable, isotopically labeled form of taurine, where two carbon atoms (C2) are replaced with the heavier carbon-13 isotope. This modification allows researchers to track its metabolism in the body. The research paper [] explores its potential as a probe for diagnosing intestinal malabsorption using the 13CO2 breath test.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。